molecular formula C20H27F6NO2 B11524358 4-(2,4,4-Trimethylpentan-2-YL)phenyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-YL]carbamate

4-(2,4,4-Trimethylpentan-2-YL)phenyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-YL]carbamate

Cat. No.: B11524358
M. Wt: 427.4 g/mol
InChI Key: LRNOYIMIQYFVCL-UHFFFAOYSA-N
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Description

4-(2,4,4-Trimethylpentan-2-YL)phenyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-YL]carbamate is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenyl group substituted with a bulky trimethylpentyl group and a carbamate moiety containing trifluoromethyl groups. These structural features contribute to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,4-Trimethylpentan-2-YL)phenyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-YL]carbamate typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the formation of the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,4-Trimethylpentan-2-YL)phenyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-YL]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The phenyl group and carbamate moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamate compounds.

Scientific Research Applications

4-(2,4,4-Trimethylpentan-2-YL)phenyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-YL]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4,4-Trimethylpentan-2-YL)phenyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-YL]carbamate involves its interaction with molecular targets through its functional groups. The carbamate moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The trifluoromethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,4-Trimethylpentan-2-YL)phenyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-YL]carbamate stands out due to its unique combination of a bulky trimethylpentyl group and trifluoromethyl-containing carbamate moiety

Properties

Molecular Formula

C20H27F6NO2

Molecular Weight

427.4 g/mol

IUPAC Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

InChI

InChI=1S/C20H27F6NO2/c1-7-18(19(21,22)23,20(24,25)26)27-15(28)29-14-10-8-13(9-11-14)17(5,6)12-16(2,3)4/h8-11H,7,12H2,1-6H3,(H,27,28)

InChI Key

LRNOYIMIQYFVCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C

Origin of Product

United States

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